1-bicyclo[1.1.1]pentanylboronic acid
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Overview
Description
1-bicyclo[1.1.1]pentanylboronic acid: is a unique compound characterized by its bicyclic structure, which consists of a three-dimensional, highly strained carbon framework. This compound has garnered significant interest in the fields of medicinal and organic chemistry due to its potential as a bioisostere for various functional groups, including phenyl rings, tert-butyl groups, and alkynes . The incorporation of bicyclo[1.1.1]pentane moieties into drug molecules can enhance their solubility, metabolic stability, and overall pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentan-1-ylboronic acid typically involves the construction of the bicyclo[1.1.1]pentane framework, followed by the introduction of the boronic acid functional group. Two primary methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentan-1-ylboronic acid is still in its nascent stages due to the challenges associated with large-scale synthesis. recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-bicyclo[1.1.1]pentanylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-bicyclo[1.1.1]pentanylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentan-1-ylboronic acid involves its ability to interact with various molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on proteins and enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and biological pathways, making it a valuable tool for drug discovery and development .
Comparison with Similar Compounds
1-bicyclo[1.1.1]pentanylboronic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent compound, which lacks the boronic acid functional group.
Cubane: Another highly strained bicyclic compound with a different structural arrangement.
Adamantane: A tricyclic compound with a similar three-dimensional structure but different chemical properties.
Uniqueness: this compound is unique due to its combination of a highly strained bicyclic framework and a boronic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO2/c7-6(8)5-1-4(2-5)3-5/h4,7-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWANKSTQIHIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C12CC(C1)C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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